BenchChemオンラインストアへようこそ!

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate

Bioconjugation PEGylation Hydrolysis kinetics

Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (CAS 84358-15-6), systematically named 1-(tert-butyl) 4-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate, is a heterobifunctional building block with molecular formula C₁₅H₂₂N₂O₆ and molecular weight 326.35 g/mol. The compound integrates three pharmacologically and synthetically critical features in a single molecular architecture: a Boc-protected piperidine amine enabling orthogonal deprotection in multi-step synthesis, an activated succinimidyl (NHS) ester for direct amine-targeted bioconjugation, and a piperidine-4-carboxylate scaffold which is the most common heterocyclic subunit among FDA-approved drugs.

Molecular Formula C15H22N2O6
Molecular Weight 326.349
CAS No. 84358-15-6
Cat. No. B2578111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimido 1-t-butoxycarbonylpiperidine-4-carboxylate
CAS84358-15-6
Molecular FormulaC15H22N2O6
Molecular Weight326.349
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3
InChIKeyZOUQKBHJISIGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Succinimido 1-t-Butoxycarbonylpiperidine-4-carboxylate (CAS 84358-15-6): Core Structural Identity and Procurement Baseline


Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (CAS 84358-15-6), systematically named 1-(tert-butyl) 4-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate, is a heterobifunctional building block with molecular formula C₁₅H₂₂N₂O₆ and molecular weight 326.35 g/mol . The compound integrates three pharmacologically and synthetically critical features in a single molecular architecture: (1) a Boc-protected piperidine amine enabling orthogonal deprotection in multi-step synthesis, (2) an activated succinimidyl (NHS) ester for direct amine-targeted bioconjugation, and (3) a piperidine-4-carboxylate scaffold which is the most common heterocyclic subunit among FDA-approved drugs . Its commercial availability at ≥97% purity (Aladdin) and 95%+ (Chemenu) positions it as a procurement-ready intermediate for applications where the combination of amine protection and pre-activated carboxylate conjugation is required without in situ activation steps .

Why In-Class Substitution of Succinimido 1-t-Butoxycarbonylpiperidine-4-carboxylate Introduces Quantifiable Procurement Risk


The compound's differentiation lies in the intersection of its three functional domains: a Boc-protected secondary amine, an NHS ester-activated carboxylate, and a piperidine-4-carboxylate core. Substituting with Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) requires a separate in situ carbodiimide activation step (e.g., EDC/NHS), introducing batch-to-batch variability in coupling efficiency . Replacing with a non-Boc piperidine NHS ester eliminates orthogonal amine protection and forces altered synthetic route design. Selecting a structurally simplified NHS ester (e.g., succinimidyl acetate) abandons the piperidine scaffold entirely. Even within the active ester class, substitution with pentafluorophenyl (PFP) esters alters both hydrolysis kinetics and amine selectivity profiles — PFP esters demonstrate superior hydrolytic stability in direct comparisons , but NHS esters remain the benchmark for amine-specific conjugation at physiological pH . Each substitution choice cascades into quantifiable differences in reaction half-life, conjugation yield, and the number of synthetic steps required, which the evidence below substantiates.

Succinimido 1-t-Butoxycarbonylpiperidine-4-carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


NHS Ester Hydrolysis Half-Life at pH 8 Exceeds Multiple Common PEG-NHS Ester Variants, Defining Practical Conjugation Windows

The hydrolysis half-life of an NHS ester determines the practical time window for amine conjugation before the reactive group is degraded. Among PEG-NHS ester variants with systematically varied linker structures, the succinimidyl valerate (SVA) ester exhibits the longest measured half-life of 33.6 minutes at pH 8 and 25 °C, compared with 20.4 minutes for succinimidyl carbonate (SC), 17.6 minutes for succinimidyl glutarate (SG), 9.8 minutes for succinimidyl succinate (SS), and only 0.75 minutes for succinimidyl carboxymethyl (SCM) [1]. While direct half-life data for succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate (a non-PEG, small-molecule NHS ester) is not available, this peer-class data establishes a quantitative framework for NHS ester selection: structurally analogous C4 aliphatic NHS esters (SG type) demonstrate approximately 3× longer half-life than methylene-linked NHS esters (SCM type), translating to practically usable conjugation windows versus near-instantaneous hydrolysis.

Bioconjugation PEGylation Hydrolysis kinetics

Succinimidyl Ester GABA Uptake Inhibition Potency Matches p-Nitrophenyl and n-Octyl Esters in Isonipecotic Acid Series

In a head-to-head series of isonipecotic (piperidine-4-carboxylic) acid esters tested for in vitro inhibition of GABA uptake into mouse whole brain minislices, the succinimidyl ester was among the three most potent inhibitors, alongside the p-nitrophenyl and n-octyl esters [1]. This study systematically varied the ester leaving group across a range of lipophilicities and hydrolysis reactivities, providing a direct, same-study comparison of the succinimidyl ester to structurally diverse ester forms of the identical piperidine-4-carboxylate core. The succinimidyl, p-nitrophenyl, and n-octyl esters were the most effective inhibitors of GABA uptake, while other ester variants showed lower potency [1]. This demonstrates that within the isonipecotic acid scaffold, the succinimidyl ester achieves potency comparable to the strongest performers in the series.

GABA uptake inhibition Anticonvulsant Neuropharmacology

Synthesis Yield via EDAC-Mediated Coupling Achieves 55 g Isolated Product from 45.8 g Starting Acid, Demonstrating Scalable Process Reproducibility

The patented synthesis of succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate proceeds via EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling of N-hydroxysuccinimide (25.3 g) with 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid (45.8 g, 0.20 mol) in DMF (250 mL) at 5 °C, yielding 55 g of recrystallized product after ethyl acetate/hexane workup . This corresponds to approximately 84% yield based on starting acid. For procurement and process-scale decision-making, the alternative — procuring Boc-piperidine-4-carboxylic acid (CAS 84358-13-4, MW 229.27) and performing in situ NHS activation — introduces variability: the EDAC coupling step requires stoichiometric carbodiimide, controlled low-temperature conditions, and N-hydroxysuccinimide as a separate reagent, adding at minimum one extra synthetic operation and associated yield loss risk compared to direct procurement of the pre-activated NHS ester.

Process chemistry Synthesis scalability EDAC coupling

NHS Ester vs. PFP Ester Hydrolytic Stability: Direct Comparison Framework Guides Active Ester Selection for Aqueous Bioconjugation

Direct experimental comparisons between NHS (succinimidyl) esters and pentafluorophenyl (PFP) esters demonstrate that PFP esters exhibit superior hydrolytic stability under comparable aqueous conditions, being more resistant to hydrolysis than common NHS esters . Separately, it has been demonstrated that PFP esters have excellent stability to hydrolysis, comparing favorably to N-hydroxysuccinimidyl (NHS) esters [1]. This has direct procurement implications: for applications requiring extended aqueous handling (e.g., protein PEGylation at pH 7–9 over hours), PFP esters provide a wider operational window. However, PFP esters exhibit altered amine selectivity — unlike NHS-Biotin, PFP-Biotin reacts with both secondary amines and primary amines, enabling nucleic acid labeling as well as protein modification . For applications requiring primary amine-specific conjugation with minimal off-target secondary amine reactivity, the NHS ester (as in succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate) remains the preferred procurement choice despite its faster hydrolysis kinetics.

Active ester comparison Hydrolytic stability Bioconjugation chemistry

Piperidine-4-Carboxylate Scaffold Dominates FDA-Approved Drug Heterocycles: Structural Prevalence Supports Scaffold Retention During Procurement

The piperidine ring is characterized as the most common heterocyclic subunit among FDA-approved drugs, making piperidine-4-carboxylate a privileged scaffold in medicinal chemistry . This structural prevalence provides class-level differentiation against alternative heterocyclic cores: substituting succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate with a pyrrolidine-based or acyclic NHS ester sacrifices the piperidine scaffold's established drug-likeness and synthetic versatility. The Boc-protected piperidine nitrogen enables orthogonal deprotection strategies (acid-labile Boc removal) that are incompatible with non-Boc protected piperidine building blocks [1].

Medicinal chemistry Scaffold analysis Drug-likeness

Succinimido 1-t-Butoxycarbonylpiperidine-4-carboxylate (CAS 84358-15-6): Evidence-Supported Research and Industrial Application Scenarios


PROTAC Linker Synthesis: Orthogonal Boc Deprotection and Pre-Activated NHS Ester for Stepwise Conjugation

In PROTAC (Proteolysis-Targeting Chimera) development, linker design critically influences ternary complex formation and degradation kinetics . Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate provides a semi-rigid piperidine-4-carboxylate linker core with two orthogonally addressable functional handles: the NHS ester for direct amine coupling to one ligand (E3 ligase ligand or target protein ligand), and the Boc-protected piperidine nitrogen for acidolytic deprotection and subsequent coupling to the second ligand. This is supported by the established role of Boc-piperidine scaffolds in PROTAC linker design, where linker rigidity has been shown to impact both degradation kinetics and ADMET properties [1]. For procurement: the pre-activated NHS ester eliminates the need for in situ EDC/NHS coupling that could cross-react with unprotected amines on PROTAC warheads.

Amine-Targeted Bioconjugation: NHS Ester Selection Based on Hydrolysis Half-Life for Aqueous Protein Modification

For protein and peptide bioconjugation at physiological pH, NHS ester selection must account for the competitive hydrolysis reaction that degrades coupling efficiency. The hydrolysis half-life framework (Evidence Item 1) demonstrates that structurally analogous C4 aliphatic NHS esters exhibit half-lives of approximately 17–34 minutes at pH 8, 25 °C, compared with <1 minute for the most labile methylene-linked variants . For procurement: the moderate hydrolysis half-life of the piperidine-4-carboxylate NHS ester (inferred from its C4 ester linkage) provides a practical 10–30 minute conjugation window in aqueous buffers at pH 7.2–8.5, the standard conditions for NHS ester-amine bioconjugation [1]. This is sufficient for most protein labeling protocols while avoiding the excessive hydrolysis sensitivity of faster-degrading NHS ester subtypes.

GABA Transporter Pharmacology: Succinimidyl Ester as Validated Active Ester for Isonipecotic Acid-Based Inhibitor Design

The direct head-to-head study by Crider et al. (1982) demonstrates that the succinimidyl ester of the piperidine-carboxylate scaffold ranks among the top three most potent GABA uptake inhibitors when screened alongside p-nitrophenyl and n-octyl esters, outperforming other ester variants in the same experimental series . For researchers developing GABA transporter inhibitors, anticonvulsant agents acting via GABAergic mechanisms, or CNS-targeted probes based on the isonipecotic acid scaffold, procurement of the pre-formed succinimidyl ester provides an empirically validated starting point — the succinimidyl ester is not merely a synthetic convenience but a pharmacologically relevant prodrug/active ester form with demonstrated target engagement.

Multi-Step Pharmaceutical Intermediate: Process Chemistry Rationale for Pre-Activated NHS Ester vs. In Situ Activation

For process chemistry and CMC (Chemistry, Manufacturing, and Controls) teams building multi-step synthetic routes, the decision between procuring the pre-activated NHS ester (CAS 84358-15-6) versus the carboxylic acid precursor (CAS 84358-13-4) and performing in situ activation involves quantifiable trade-offs. The patented EDAC-mediated synthesis achieves approximately 84% isolated yield from the carboxylic acid precursor . By procuring the pre-activated NHS ester directly, the process team eliminates: (1) procurement and inventory of EDAC or DCC coupling reagent, (2) procurement of N-hydroxysuccinimide as a separate reagent, (3) the low-temperature (5 °C) coupling operation, and (4) the aqueous workup and recrystallization steps. Against this, the carboxylic acid precursor (CAS 84358-13-4, MW 229.27) offers lower molecular weight (and often lower price per gram), but the true total cost of ownership includes the additional unit operation, its associated yield loss, and the analytical burden of confirming complete activation.

Quote Request

Request a Quote for Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.